

Application Notes and Protocols for Butylidenephthalide Administration in Animal Models

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Compound of Interest		
Compound Name:	Butylidenephthalide	
Cat. No.:	B10783142	Get Quote

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Introduction:

n-Butylidenephthalide (BdPh) is a bioactive compound naturally occurring in the essential oil of Angelica sinensis, a plant widely used in traditional Chinese medicine. Preclinical studies using various animal models have demonstrated its potential therapeutic effects, primarily in the fields of oncology and neuroprotection. These notes provide a comprehensive overview of the administration of BdPh in animal models, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. This document is intended to serve as a practical guide for researchers designing and conducting in vivo studies with Butylidenephthalide.

Data Presentation: Quantitative Outcomes of Butylidenephthalide Treatment

The following tables summarize the quantitative data from various studies on the efficacy of **Butylidenephthalide** in different animal models.

Table 1: Anti-Cancer Efficacy of **Butylidenephthalide** in Rodent Models



Animal Model	Cancer Type	Dosage and Administrat ion	Treatment Duration	Key Quantitative Outcomes	Reference
NOD-SCID Mice	High-Grade Serous Ovarian Cancer (KURAMOCH I cells)	200 mg/kg, subcutaneou s	5 days	Significant decrease in tumor volume from day 11 to 26 (p < 0.001)	[1]
NOD-SCID Mice	High-Grade Serous Ovarian Cancer (OVSAHO cells)	200 mg/kg, subcutaneou s	5 days	Significant decrease in tumor volume from day 14 to 21 (p < 0.05)	[1]
F344 Rats	Glioblastoma (RG2 cells)	500 mg/kg, subcutaneou s	Days 3, 6, and 9 post- implantation	Average tumor size of 9.6 ± 0.4 cm ³ vs. 20.7 ± 1.5 cm ³ in controls at day 26 (p < 0.005); prolonged survival (41.5 \pm 4.2 days vs. 30 ± 2.1 days, p < 0.0001)	[2]
Nude Mice	Glioblastoma (DBTRG- 05MG cells)	70-800 mg/kg, subcutaneou s	Days 4, 5, 6, 7, and 8 post- implantation	Dose- dependent suppression of tumor growth; 83.3%	[2]



				survival in the 800 mg/kg group at day 200	
Xenograft Mice	Bladder Cancer	100 and 200 mg/kg	Not specified	Significant suppression of bladder tumor growth	

Table 2: Neuroprotective Effects of Butylidenephthalide in Rodent Models

Animal Model	Disease Model	Dosage and Administrat ion	Treatment Duration	Key Quantitative Outcomes	Reference
SOD1G93A Mice	Amyotrophic Lateral Sclerosis (ALS)	400 mg/kg, oral	Daily from 60 days of age until death	Prolonged life span and extended disease duration (56.7 ± 6.48 days vs. 33.1 ± 5.22 days in vehicletreated)	
Wistar Rats	Ischemic Optic Neuropathy (rAION)	10 mg/kg	7 consecutive days	Improved retinal ganglion cell survival rates	
C57BL/6 Mice	Ischemic Stroke (dMCAO)	80 mg/kg, oral gavage	1, 7, or 21 consecutive days	Decreased neurological deficit scores and reduced infarct volume	



Table 3: Effects of Butylidenephthalide in a C. elegans Model of Parkinson's Disease

Animal Model	Disease Model	Dosage	Treatment Duration	Key Quantitative Reference Outcomes
C. elegans	6-OHDA- induced Dopaminergic Neuron Degeneration	5 mM	Not specified	~2.2-fold increase in dopamine levels compared to 6-OHDA- treated controls (p < 0.01)

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of **Butylidenephthalide** in animal models.

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model of Ovarian Cancer

- 1. Animal Model:
- Non-obese diabetic/severe combined immunodeficiency (NOD-SCID) mice, female, 4-5 weeks old.
- 2. Tumor Cell Implantation:
- Culture human high-grade serous ovarian cancer cell lines (e.g., KURAMOCHI, OVSAHO).
- Isolate cancer stem cells (CSCs) using a marker such as aldehyde dehydrogenase (ALDH).
- Harvest and resuspend ALDH+ cells in a suitable medium.
- Subcutaneously inject 1 x 10⁶ ALDH+ cells into the backs of the mice.



- 3. Butylidenephthalide Preparation and Administration:
- Prepare a vehicle solution (e.g., 10 mg/mL Tween-80 and 50 mg/mL propylene glycol in distilled water).
- Dissolve Butylidenephthalide in the vehicle to the desired concentration (e.g., 100 or 200 mg/kg).
- Administer the Butylidenephthalide solution or vehicle control to the mice via subcutaneous injection for a specified duration (e.g., 5 consecutive days).
- 4. Outcome Assessment:
- Measure tumor volume regularly using calipers. The formula (Length × Width²) / 2 is commonly used.
- Monitor animal survival and body weight.
- At the end of the study, euthanize the mice and excise the tumors.
- Perform histological analysis (e.g., H&E staining) and immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) on tumor tissues.

Protocol 2: Assessment of Neuroprotective Effects in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)

- 1. Animal Model:
- Transgenic mice expressing the human SOD1G93A mutation, a model for ALS.
- 2. Butylidenephthalide Preparation and Administration:
- Prepare **Butylidenephthalide** for oral administration (e.g., suspended in a suitable vehicle).
- Administer a daily dose of 400 mg/kg via oral gavage, starting at a presymptomatic age (e.g., 60 days) and continuing until the experimental endpoint.
- 3. Outcome Assessment:

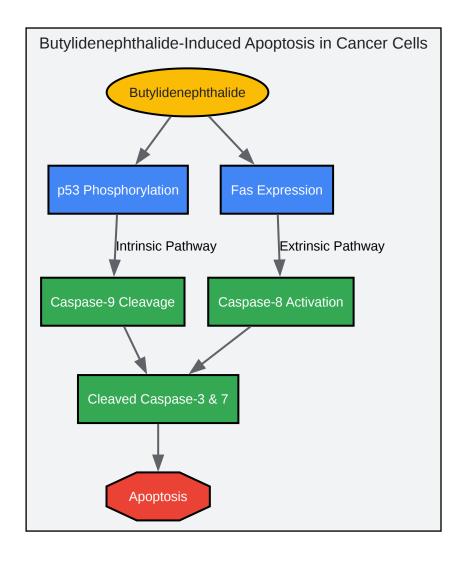


- Disease Onset and Progression: Monitor disease onset using functional tests like the rotarod test.
- Survival: Record the lifespan of each mouse.
- Motor Function: Assess motor function using tests such as grip strength.
- Histopathology: At the endpoint, collect spinal cord and muscle tissues. Perform histological analysis (e.g., Nissl staining) to quantify motor neuron loss in the spinal cord and assess muscle atrophy (e.g., H&E staining of the gastrocnemius muscle).
- Biochemical Analysis: Analyze spinal cord tissue for markers of apoptosis (e.g., cleaved caspase-3, Bax, Bcl-2), inflammation (e.g., Iba-1 for microglia, GFAP for astrocytes), and autophagy (e.g., LC3-II, p62).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by **Butylidenephthalide** and a typical experimental workflow.

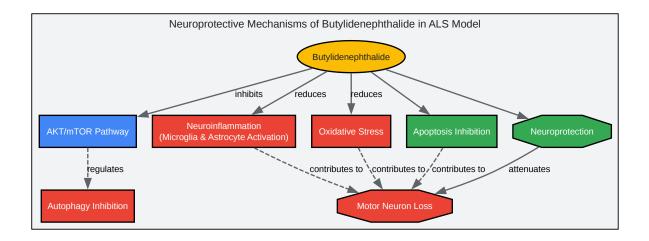




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Figure 1: Simplified signaling pathway of **Butylidenephthalide**-induced apoptosis in cancer cells.





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Figure 2: Overview of the neuroprotective mechanisms of **Butylidenephthalide** in an ALS mouse model.



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Figure 3: A generalized workflow for conducting animal studies with **Butylidenephthalide**.

Disclaimer: These protocols and notes are intended for informational purposes and should be adapted to specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).



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References

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